molecular formula C26H37NO3 B5182749 [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol

[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol

Cat. No. B5182749
M. Wt: 411.6 g/mol
InChI Key: RICVCGSYHLDAHK-UHFFFAOYSA-N
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Description

[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol, also known as EMBP, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been shown to have a wide range of biological effects.

Mechanism of Action

The exact mechanism of action of [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol is not fully understood, but it is thought to involve modulation of the opioid and glutamate systems. [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been shown to bind to the mu opioid receptor, which is involved in pain modulation and addiction. It has also been shown to modulate the glutamate system, which is involved in neuroprotection and synaptic plasticity.
Biochemical and Physiological Effects:
[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase levels of endogenous opioids, such as beta-endorphin and enkephalin. It has also been shown to increase levels of glutathione, an important antioxidant. In addition, [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroprotection and synaptic plasticity.

Advantages and Limitations for Lab Experiments

[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for depression and anxiety disorders. In addition, further studies are needed to understand the long-term effects of [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol and its potential side effects.
Conclusion:
In conclusion, [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol is a chemical compound that has been studied extensively for its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have a wide range of biological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol involves several steps, including the protection of the hydroxyl group, the formation of the piperidine ring, and the deprotection of the hydroxyl group. The synthesis method has been described in detail in several research articles. The final product is obtained in high yields and purity, making it suitable for further studies.

Scientific Research Applications

[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been studied for its potential therapeutic applications in several areas, including neuroprotection, pain management, and addiction treatment. In animal studies, it has been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury. It has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, [1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-3-30-20-24-18-23(11-12-25(24)29-2)19-27-16-14-26(21-28,15-17-27)13-7-10-22-8-5-4-6-9-22/h4-6,8-9,11-12,18,28H,3,7,10,13-17,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICVCGSYHLDAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[3-(Ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol

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